molecular formula C8H6F2O3 B1314865 4,5-Difluoro-2-methoxybenzoic acid CAS No. 425702-18-7

4,5-Difluoro-2-methoxybenzoic acid

Cat. No.: B1314865
CAS No.: 425702-18-7
M. Wt: 188.13 g/mol
InChI Key: GMFHKGUQWAQEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core.

Scientific Research Applications

4,5-Difluoro-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . In case of contact, it’s advised to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-difluoro-2-methoxybenzoic acid typically involves the introduction of fluorine atoms and a methoxy group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification through recrystallization or chromatography, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-methoxybenzoic acid depends on its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-methoxybenzoic acid
  • 4,5-Difluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid

Comparison: 4,5-Difluoro-2-methoxybenzoic acid is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

4,5-difluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHKGUQWAQEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476376
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-18-7
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4,5-Difluoro-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4,5-Difluoro-2-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4,5-Difluoro-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4,5-Difluoro-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.